2-Amino-4-phenoxyphenol

Descripción general

Descripción

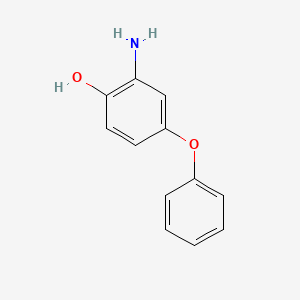

2-Amino-4-phenoxyphenol is an organic compound with the molecular formula C12H11NO2. It is a phenol derivative characterized by an amino group at the second position and a phenoxy group at the fourth position on the benzene ring.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell .

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and aromatic stacking . These interactions can lead to changes in the conformation and function of the target molecules, potentially altering cellular processes .

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, including those related to the synthesis of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and others .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown cytotoxicity against breast cancer cell lines . This suggests that 2-Amino-4-phenoxyphenol may also have potential anticancer properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the temperature of the environment can affect the rate of reaction and the stability of the compound . Additionally, the presence of other molecules in the environment can influence the compound’s reactivity and its interactions with its targets .

Análisis Bioquímico

Cellular Effects

A derivative of phenoxyphenol, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to exert inhibitory activity against two hepatocellular carcinoma cell lines, Huh7 and Ha22T . This suggests that 2-Amino-4-phenoxyphenol may also have effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation . This suggests that this compound may also interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression or enzyme activity.

Metabolic Pathways

It is known that amino acids, which are structurally similar to this compound, are involved in various metabolic pathways, including the regulation of growth and blood pressure, control of nerve conduction, and others .

Subcellular Localization

The prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing . This suggests that this compound may also have specific subcellular localizations, potentially affecting its activity or function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenoxyphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-nitro-4-phenoxyphenol with a reducing agent such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound can be achieved through a semi-continuous or fully continuous process. This involves diazotizing the corresponding anilines in liquid or molten state with aqueous sodium nitrite solution in equimolar amounts to excess hydrochloric acid. The diazonium chloride solution obtained is then introduced into a boiling mixture of sulfuric acid and an aromatic hydrocarbon .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-phenoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron powder and hydrochloric acid are commonly used.

Substitution: Reagents such as sodium nitrite and hydrochloric acid are used for diazotization reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenols.

Aplicaciones Científicas De Investigación

2-Amino-4-phenoxyphenol has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

- 2-Amino-4-methylphenol

- 2-Amino-4-chlorophenol

- 2-Amino-4-bromophenol

Comparison: 2-Amino-4-phenoxyphenol is unique due to the presence of the phenoxy group, which imparts specific properties such as enhanced thermal stability and flame resistance. In contrast, other similar compounds like 2-Amino-4-methylphenol and 2-Amino-4-chlorophenol may have different substituents that affect their chemical reactivity and applications .

Actividad Biológica

2-Amino-4-phenoxyphenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes research findings related to its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a phenoxy group attached to a phenolic structure. Its molecular formula is CHNO. The unique arrangement of these functional groups contributes to its reactivity and biological activity.

Biological Activities

1. Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of phenoxyphenol, such as 4-HPPP (4-[4-(4-hydroxyphenoxy)phenoxy]phenol), show selective cytotoxicity against non-small-cell lung cancer (NSCLC) cells. The mechanism involves the induction of apoptosis and aneuploidization, along with the activation of DNA damage response pathways, particularly involving ATR (Ataxia-telangiectasia mutated and Rad3-related) signaling .

2. Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been reported to possess anti-inflammatory activities. This may be attributed to its ability to modulate inflammatory pathways and cytokine production, although specific mechanisms require further investigation.

3. Antimicrobial Potential

The compound has also been explored for its antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria. Its structural similarities to other phenolic compounds may enhance its efficacy in this area.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased ROS levels which contribute to cell death .

- DNA Damage Response : It activates DNA repair pathways and markers associated with double-strand breaks, highlighting its role in mediating cellular responses to genotoxic stress .

- Cytokine Modulation : By influencing cytokine production, it may help in regulating inflammation and immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induces apoptosis in NSCLC cells | |

| Anti-inflammatory | Modulates cytokine production | |

| Antimicrobial | Potential effectiveness against resistant bacteria |

Case Study: Antiproliferative Effects on Lung Cancer Cells

A study focused on the effects of 4-HPPP on NSCLC revealed that it significantly inhibited cell proliferation through apoptosis induction. Colony formation assays confirmed that treatment with this compound reduced viable colonies by over 70% compared to untreated controls. Additionally, in vivo models using zebrafish xenografts validated these findings, demonstrating reduced tumor growth following treatment .

Future Directions

Given its promising biological activities, further research into this compound is warranted. Potential areas for exploration include:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Structural Modifications : Assessing how variations in chemical structure affect biological activity could lead to the development of more potent derivatives.

Propiedades

IUPAC Name |

2-amino-4-phenoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYFAQXHLFJZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.